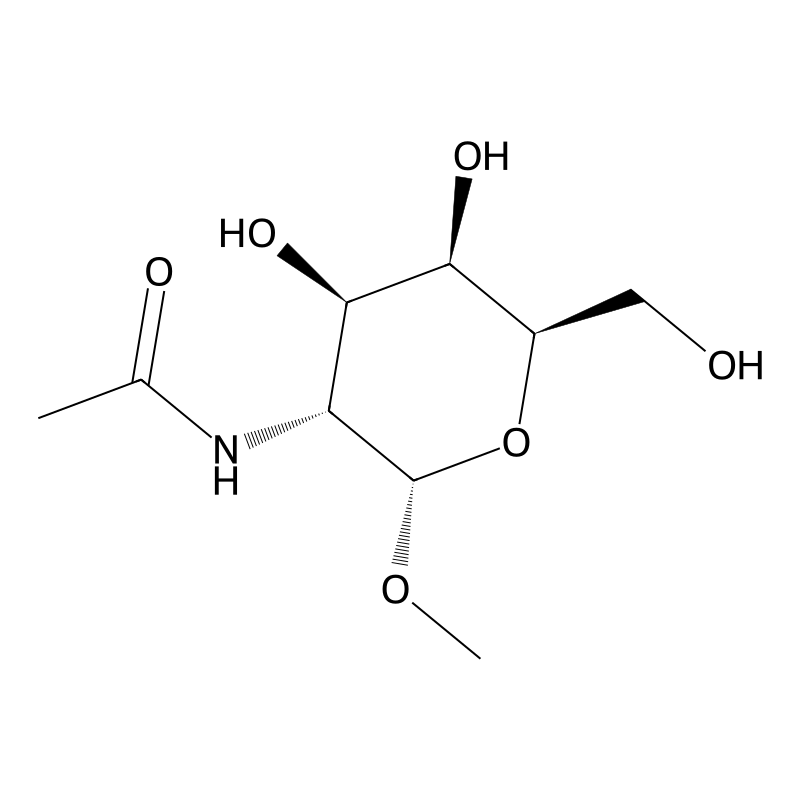

methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Content Navigation

Free GalNAc mutarotates in solution, causing variable α-anomer concentration and unreliable binding data. Methyl α-D-GalNAc locks the anomeric center, ensuring 100% α-anomer activity for precise lectin characterization and Tn antigen research. • Eliminates mutarotation artifacts in SPR, ITC, and crystallography • Guarantees absolute anomeric purity for consistent ligand-receptor studies • Preferred monomeric control for quantifying multivalent avidity in drug development. Procure with confidence for reproducible glycobiology workflows.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Methyl α-D-GalNAc, CAS 6082-22-0) is a synthetic O-glycoside widely procured as a reference standard, structural biology ligand, and synthesis precursor. By featuring a methyl group at the anomeric carbon, the compound is locked in the alpha configuration, mimicking the physiologically critical Tn antigen (GalNAc-α-O-Ser/Thr) found in mucin-type O-glycans. This structural fixation prevents the mutarotation inherent to free sugars, ensuring absolute anomeric purity in aqueous environments. Consequently, it serves as an indispensable, high-fidelity probe for characterizing alpha-GalNAc-specific lectins, developing glycomimetic drugs, and standardizing quantitative binding assays where anomer-specific reproducibility is paramount [1].

Research Fit

Substituting Methyl α-D-GalNAc with the less expensive, free N-acetyl-D-galactosamine (GalNAc) introduces severe reproducibility issues in precision assays. In aqueous solution, free GalNAc rapidly undergoes mutarotation, establishing a dynamic equilibrium of alpha and beta anomers (typically around a 55/45 or 30/70 ratio depending on conditions). Because target proteins such as Macrophage Galactose-type Lectin (MGL) and Dolichos biflorus agglutinin (DBA) are strictly specific to the alpha-anomer, using free GalNAc means the effective ligand concentration is variable, temperature-dependent, and analytically uncertain. Procurement of the methyl-locked alpha-glycoside guarantees 100% active ligand concentration, eliminating the kinetic artifacts and binding affinity underestimations caused by the presence of the non-binding beta-anomer during SPR, ITC, or crystallographic workflows [1].

Substitution Risk

Altered binding occupancy; lower site occupancy on GalNAc-specific lectins may shift affinity readouts.

Methyl α-D-GlcNAcp shifts substrate specificity toward α-N-acetylglucosaminidases, not α-N-acetylgalactosaminidases.

Lacks 2-acetamido group; reported substantially reduced lectin affinity; may yield incorrect kinetic parameters.

Anomeric Lock Prevents Mutarotation

Free N-acetyl-D-galactosamine undergoes spontaneous mutarotation in water, stabilizing at a mixture of alpha and beta anomers, which complicates quantitative binding studies. Methyl α-D-GalNAc utilizes an O-methyl linkage that covalently locks the anomeric center, yielding 0% mutarotation and maintaining 100% alpha-conformation in solution over time [1].

| Evidence Dimension | Aqueous anomeric stability (alpha-anomer fraction) |

| Target Compound Data | 100% stable alpha-anomer (0% mutarotation) |

| Comparator Or Baseline | Free GalNAc (Equilibrates to a mixed alpha/beta ratio) |

| Quantified Difference | Absolute retention of alpha-configuration vs. continuous interconversion |

| Conditions | Aqueous solution at equilibrium |

Ensures precise stoichiometric control in binding assays by preventing the dilution of the active alpha-anomer with the inactive beta-anomer.

Isolectin A-Subunit Specificity

Methyl α-D-GalNAc demonstrates extreme selectivity for specific lectin subunits, making it an ideal affinity matrix ligand or competitive inhibitor. In Bandeiraea simplicifolia isolectins, the compound exhibits an association constant (Kassoc) of 1.87 × 10^5 M^-1 for the A4 subunit, compared to a negligible 1.26 × 10^2 M^-1 for the B4 subunit. This 3-order-of-magnitude difference allows for the precise isolation and characterization of GalNAc-specific lectins without cross-reactivity from galactose-specific domains[1].

| Evidence Dimension | Association constant (Kassoc) |

| Target Compound Data | 1.87 × 10^5 M^-1 (for A4 subunit) |

| Comparator Or Baseline | 1.26 × 10^2 M^-1 (for B4 subunit) |

| Quantified Difference | ~1,500-fold higher affinity for A4 over B4 |

| Conditions | Equilibrium dialysis and fluorescence enhancement measurements |

Proves the compound's utility as a highly specific biochemical probe capable of distinguishing closely related isolectin subunits in purification workflows.

Tn-Antigen Mimicry Affinity Baseline

As a minimal structural mimic of the Tn antigen, Methyl α-D-GalNAc provides a reliable baseline for calibrating lectin binding assays. Quantitative equilibrium dialysis demonstrates that it binds to the Dolichos biflorus seed lectin (DBA) with an intrinsic association constant of 4.2 × 10^3 M^-1 at 3°C. This standardized binding metric allows researchers to benchmark the relative affinities of more complex, synthetic Tn-antigen derivatives or multivalent glycopolymers against a stable, well-characterized monomeric reference [1].

| Evidence Dimension | Intrinsic association constant (Kassoc) for DBA |

| Target Compound Data | 4.2 × 10^3 M^-1 |

| Comparator Or Baseline | Complex multivalent Tn-antigens (used as downstream test articles) |

| Quantified Difference | Provides a stable monomeric baseline to quantify multivalent avidity enhancements |

| Conditions | Equilibrium dialysis at 3°C |

Essential for standardizing SPR or ITC assays when evaluating the binding enhancements of novel synthetic glycomimetics.

O-Glycan Crystallography & NMR Standard

Because it is locked in the alpha-configuration, Methyl α-D-GalNAc is the preferred ligand for co-crystallization with Tn-antigen-recognizing proteins (e.g., MGL, DBA). It eliminates the electron density blurring and NMR signal splitting that occurs when using mutarotating free GalNAc [1].

Affinity Chromatography Matrix Precursor

The defined stereochemistry and stable methyl aglycone make this compound an ideal starting point or competitive eluent in the purification of alpha-GalNAc-specific lectins and monoclonal antibodies from complex biological mixtures, exploiting its high affinity for specific isolectin subunits [2].

Glycomimetic Drug Discovery Calibrator

In the development of targeted therapeutics, such as GalNAc-conjugated oligonucleotides or anti-cancer vaccines targeting the Tn antigen, Methyl α-D-GalNAc serves as the indispensable monomeric control to accurately quantify the avidity gains achieved by multivalent presentation[3].

Application Fit

References

- [1] Pomin, V.H. 'Analysis of Glycosaminoglycans by 15N-NMR Spectroscopy.' In: NMR Spectroscopy of Glycosaminoglycans. Royal Society of Chemistry, 2018.

- [2] Goldstein IJ, et al. 'Carbohydrate binding studies on the Bandeiraea simplicifolia I isolectins.' J Biol Chem. 1981;256(8):3890-3.

- [3] Etzler ME, et al. 'Carbohydrate binding properties of the Dolichos biflorus lectin and its subunits.' J Biol Chem. 1981;256(5):2367-70.

XLogP3

Explore Compound Types

O4Si-4